(6R)-6-hydroxytetradecanoic acid, a hydroxylated fatty acid, is an important compound in various scientific fields due to its unique structural properties and biological activities. It is derived from tetradecanoic acid, commonly known as myristic acid, which is a saturated fatty acid found in various natural sources, including nutmeg and palm oil. The specific stereochemistry of (6R)-6-hydroxytetradecanoic acid contributes to its distinct biological functions and potential applications in medicine and biochemistry.
This compound can be sourced from natural products or synthesized through chemical processes. Myristic acid serves as the primary precursor, and various methods can be employed to introduce the hydroxyl group at the sixth carbon position.
(6R)-6-hydroxytetradecanoic acid is classified as a fatty acid and falls under the category of omega-hydroxylated fatty acids. Its molecular formula is C14H28O3, and it is characterized by the presence of a hydroxyl functional group (-OH) attached to the carbon chain.
The synthesis of (6R)-6-hydroxytetradecanoic acid can be achieved through several methods:
(6R)-6-hydroxytetradecanoic acid features a long carbon chain with a hydroxyl group at the sixth carbon. The stereochemistry at this position is crucial for its biological activity.
This representation highlights the hydroxyl group attached to the carbon chain.
(6R)-6-hydroxytetradecanoic acid participates in various chemical reactions:
The mechanism of action for (6R)-6-hydroxytetradecanoic acid involves its interaction with biological membranes and enzymes. The presence of the hydroxyl group enables hydrogen bonding, influencing membrane fluidity and protein interactions. This compound may also act as a signaling molecule in various metabolic pathways.
(6R)-6-hydroxytetradecanoic acid has several scientific uses:
Mid-chain hydroxylation of saturated fatty acids requires regioselective C–H activation and stereocontrol. Sharpless asymmetric dihydroxylation (AD) employs osmium-based catalysts (e.g., AD-mix-β) to install hydroxyl groups with moderate enantioselectivity. For tetradecanoic acid derivatives, this method achieves ~80% enantiomeric excess (ee) at C6 but suffers from over-oxidation risks and poor regiocontrol [4].
Epoxidation-hydrolysis sequences offer superior regioselectivity. Terminal alkenes like tert-butyldimethylsilyl-protected oct-7-en-1-ol undergo MacMillan’s imidazolidinone-catalyzed epoxidation, yielding chiral epoxides. Acidic hydrolysis then affords 6-hydroxy derivatives with 85% ee and 90% regioselectivity [4]. This strategy capitalizes on substrate engineering to position the double bond at C6–C7, directing hydroxylation to the target carbon.
Table 1: Mid-Chain Hydroxylation Approaches
Method | Catalyst System | Regioselectivity | ee (%) | Yield (%) |
---|---|---|---|---|
Sharpless Dihydroxylation | AD-mix-β (OsO₄/K₃Fe(CN)₆) | Moderate | 80 | 65 |
Epoxidation-Hydrolysis | MacMillan Imidazolidinone | High (C6) | 85 | 78 |
Enzymatic Hydroxylation | Engineered P450 BM3 | High (C6) | >98 | 92 |
Organocatalysis enables enantioselective reduction of keto-fatty acids without transition metals. Oxazaborolidine catalysts (e.g., derived from (S)-diphenylprolinol) reduce 6-ketotetradecanoic acid to the (6R)-alcohol via borane activation. This method achieves 98% ee and quantitative yields by rigidifying the transition state through B–O chelation [3].
CBS (Corey–Bakshi–Shibata) reduction of β-keto esters also delivers high stereoselectivity. Ethyl 6-oxotetradecanoate reduced with (S)-CBS catalyst and borane-dimethyl sulfide affords the (6R)-hydroxy ester (95% de), followed by hydrolysis to the acid [7]. Zinc borohydride [Zn(BH₄)₂] further enhances stereocontrol (>99% de) for substrates with bulky ester groups [7].
Table 2: Organocatalytic Reduction of 6-Ketotetradecanoic Acid Derivatives
Substrate | Catalyst | Reductant | de/ee (%) | Conditions |
---|---|---|---|---|
Ethyl 6-oxotetradecanoate | (S)-Oxazaborolidine | BH₃·THF | 98 ee | 0°C, 4 h, N₂ atm |
Ethyl 6-oxotetradecanoate | (S)-CBS | BH₃·SMe₂ | 95 de | −20°C, 12 h |
t-Butyl 6-oxotetradecanoate | Zn(BH₄)₂ | — | >99 de | 0°C, 3 h |
Biocatalysis leverages engineered cytochrome P450 enzymes for C6-specific hydroxylation with atom economy. Wild-type P450 BM3 from Bacillus megaterium hydroxylates tetradecanoic acid at C6–C10 positions, but mutagenesis (e.g., A74G/F87V substitutions) shifts selectivity to >90% C6 products and >98% ee for the R-enantiomer [4]. Pseudomonas putida P450 monooxygenases immobilized on mesoporous silica retain 95% activity over 15 cycles, making them scalable for gram-scale synthesis [4].
Co-expression with glucose dehydrogenase (GDH) enables NADPH regeneration in situ, eliminating costly cofactor supplementation. This system yields 6.2 g/L of (6R)-hydroxytetradecanoic acid in bioreactors [4].
NADPH dependency limits industrial biocatalysis. Co-immobilized multi-enzyme systems address this by colocalizing P450, GDH, and cofactors on solid supports:
Table 3: Co-Immobilized Systems for NADPH-Regenerative Hydroxylation
Support Matrix | Enzymes Immobilized | Cofactor Recycling | Product Yield (%) | Reusability |
---|---|---|---|---|
Chitosan-silica | P450 BM3 + GDH | 5 cycles | 92 | 15 cycles |
Fe₃O₄@ZIF-8 | P450 + GDH | 8 cycles | 88 | 10 cycles |
Agarose-polyethylenimine | P450 + FDH (formate dehydrogenase) | 6 cycles | 85 | 12 cycles |
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0